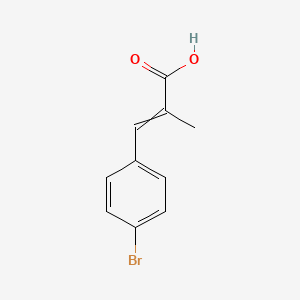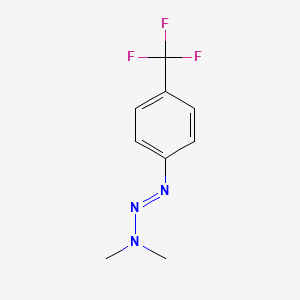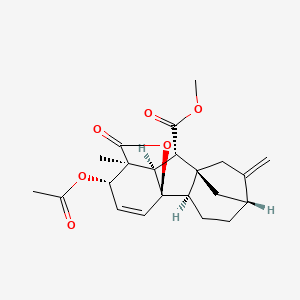
3-O-Acetylgibberellin A7 Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-Acetylgibberellin A7 Methyl Ester is a derivative of gibberellin, a class of plant hormones that play a crucial role in regulating various developmental processes, including stem elongation, germination, and flowering . This compound is specifically modified to include an acetyl group at the 3-O position and a methyl ester group, which can influence its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Acetylgibberellin A7 Methyl Ester typically involves the esterification of gibberellin A7 with methanol in the presence of an acid catalyst, followed by acetylation at the 3-O position. The reaction conditions often include:
Esterification: Gibberellin A7 is reacted with methanol in the presence of concentrated sulfuric acid as a catalyst.
Acetylation: The resulting gibberellin A7 methyl ester is then acetylated using acetic anhydride and a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve:
Large-scale esterification: Using industrial reactors to mix gibberellin A7 with methanol and sulfuric acid.
Acetylation: Conducted in large vessels with controlled temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-O-Acetylgibberellin A7 Methyl Ester undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different gibberellin derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different gibberellin analogs.
Substitution: Substitution reactions can occur at the acetyl or ester groups, leading to new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and toluene-p-sulfonyl chloride are used for chlorination reactions.
Major Products
Oxidation: Produces various oxidized gibberellin derivatives.
Reduction: Leads to reduced gibberellin analogs.
Substitution: Forms chlorinated gibberellin derivatives.
Scientific Research Applications
3-O-Acetylgibberellin A7 Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other gibberellin derivatives.
Biology: Studied for its role in plant growth and development.
Medicine: Investigated for potential therapeutic applications due to its hormone-like activity.
Industry: Used in agriculture to promote plant growth and increase crop yields.
Mechanism of Action
The mechanism of action of 3-O-Acetylgibberellin A7 Methyl Ester involves its interaction with gibberellin receptors in plants. Upon binding to these receptors, it activates a signaling cascade that leads to the transcription of genes involved in growth and development. The molecular targets include DELLA proteins, which are repressors of gibberellin signaling .
Comparison with Similar Compounds
Similar Compounds
Gibberellin A3: Another gibberellin derivative with similar growth-promoting effects.
Gibberellin A5: A derivative formed through chlorination of gibberellin A3 methyl ester.
Uniqueness
3-O-Acetylgibberellin A7 Methyl Ester is unique due to its specific acetylation and methyl esterification, which can enhance its stability and biological activity compared to other gibberellins .
Properties
Molecular Formula |
C22H26O6 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
methyl (1R,2R,5R,8R,9S,10R,11S,12S)-12-acetyloxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate |
InChI |
InChI=1S/C22H26O6/c1-11-9-21-10-13(11)5-6-14(21)22-8-7-15(27-12(2)23)20(3,19(25)28-22)17(22)16(21)18(24)26-4/h7-8,13-17H,1,5-6,9-10H2,2-4H3/t13-,14-,15+,16-,17-,20-,21+,22-/m1/s1 |
InChI Key |
NCIYHJXSHQRFBI-MLCAGBRBSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C=C[C@@]23[C@@H]4CC[C@@H]5C[C@]4(CC5=C)[C@H]([C@@H]2[C@@]1(C(=O)O3)C)C(=O)OC |
Canonical SMILES |
CC(=O)OC1C=CC23C4CCC5CC4(CC5=C)C(C2C1(C(=O)O3)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




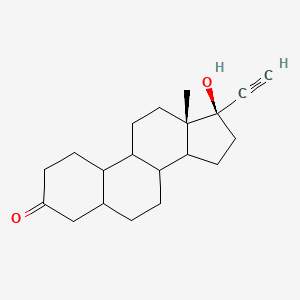
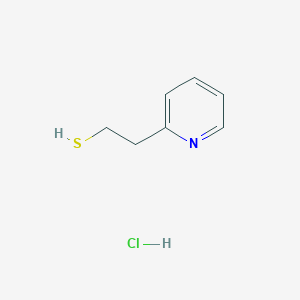
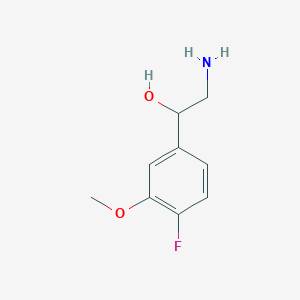
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13414761.png)
![Silane, (1,1-dimethylethyl)dimethyl[(3-methyl-3-butenyl)oxy]-](/img/structure/B13414769.png)

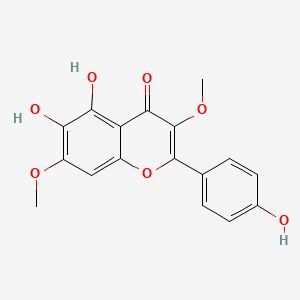
![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, potassium salt](/img/structure/B13414789.png)
